2,5-Dimethoxy-4-methyl-3-nitropyridine

描述

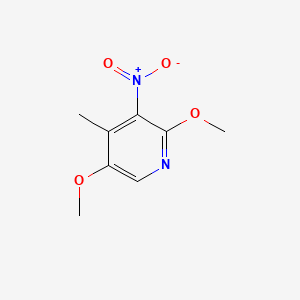

2,5-Dimethoxy-4-methyl-3-nitropyridine is a substituted pyridine derivative characterized by methoxy groups at positions 2 and 5, a methyl group at position 4, and a nitro group at position 3. This compound belongs to the nitropyridine family, known for their electron-deficient aromatic systems, which influence reactivity in pharmaceutical and agrochemical synthesis . For instance, 2-methoxy-4-methyl-3-nitropyridine (yield: 80%) and 2-methoxy-4-methyl-5-nitropyridine (yield: 95%) were synthesized via established protocols, highlighting the role of substituent positioning in reaction efficiency .

属性

分子式 |

C8H10N2O4 |

|---|---|

分子量 |

198.18 g/mol |

IUPAC 名称 |

2,5-dimethoxy-4-methyl-3-nitropyridine |

InChI |

InChI=1S/C8H10N2O4/c1-5-6(13-2)4-9-8(14-3)7(5)10(11)12/h4H,1-3H3 |

InChI 键 |

PDZWBCLTFRQFKW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- 3,5-Dimethylpyridine (Lutidine) Derivatives : These serve as common precursors for substituted nitropyridines.

- Pyridine-N-oxides : Oxidation of pyridines to their N-oxides facilitates regioselective nitration.

- Methoxylated Pyridines : Introduction of methoxy groups often occurs via methylation of hydroxy-pyridine intermediates.

Nitration via Pyridine-N-oxide Intermediates

A prominent method involves nitration of 3,5-dimethylpyridine-N-oxide derivatives to introduce the nitro group at the 4-position:

Oxidation Step : 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine-N-oxide using oxidants such as hydrogen peroxide or peracetic acid under controlled temperature (40–100 °C).

Nitration Step : The N-oxide is nitrated using nitrating agents such as a mixture of nitric acid and sulfuric acid or potassium nitrate in sulfuric acid. The nitration is carried out at temperatures ranging from 0 °C to 120 °C, depending on the reagent and method.

Advantages : Using pyridine-N-oxide intermediates enhances regioselectivity and yield, reducing side reactions.

Methoxylation and Methylation

Methoxy groups are introduced via methylation of hydroxy-pyridine intermediates or by nucleophilic substitution reactions on chloro- or hydroxy-substituted pyridines.

For example, methylation of 2-hydroxy-3-nitropyridine can yield 2-methoxy-3-nitropyridine.

Methylation reagents typically include dimethyl sulfate or methyl iodide in the presence of a base.

Representative Synthetic Route for this compound

While direct literature on this compound is limited, an extrapolated route based on related compounds is as follows:

Alternative Approaches

Three-Component Ring Transformation (TCRT) : Using dinitropyridone substrates with ketones and nitrogen sources (e.g., ammonia) to form nitropyridines, though more applicable to other nitropyridine derivatives.

Diazotization and Substitution : Conversion of amino-pyridine intermediates to hydroxy or methoxy derivatives via diazotization and subsequent nucleophilic substitution.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Nitration of Pyridine-N-oxides | High regioselectivity, good yields | Environmentally improved methods using potassium nitrate; continuous processes available | Requires careful temperature control; strong acids involved |

| Methylation of Hydroxy-pyridines | Straightforward methylation step | High selectivity for methoxy groups | Use of toxic methylating agents; requires prior hydroxy intermediates |

| Three-Component Ring Transformation | Versatile for nitropyridine synthesis | Can produce complex nitropyridines not accessible otherwise | More steps; less direct for this compound |

| Diazotization and Substitution | Allows functional group interconversion | Useful for introducing hydroxy or methoxy groups | Multi-step; sensitive reaction conditions |

Full Research Findings and Notes

Environmental Considerations : Replacement of fuming nitric acid with potassium nitrate in sulfuric acid significantly reduces hazardous emissions and improves operator safety.

Reaction Monitoring : High-performance liquid chromatography (HPLC) is employed to monitor reaction completion and purity.

Reaction Yields : Nitration yields for 4-nitro-3,5-dimethylpyridine-N-oxide typically range from 85% to 95% under optimized conditions.

Purification Techniques : Organic solvent extraction followed by drying and bulb tube distillation ensures high purity of the final product.

Reaction Conditions : Temperature control is critical during nitration (-5 to 50 °C preferred for diazotization; 40 to 120 °C for nitration) to prevent decomposition and side reactions.

化学反应分析

Types of Reactions

2,5-Dimethoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,5-Dimethoxy-4-methyl-3-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: 2,5-Dimethoxy-4-carboxy-3-nitropyridine.

科学研究应用

2,5-Dimethoxy-4-methyl-3-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2,5-Dimethoxy-4-methyl-3-nitropyridine depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents on the pyridine ring .

相似化合物的比较

Comparison with Structurally Similar Compounds

Comparison with Dihydropyridine Derivatives

Nicardipine Related Compound D (Bis{2-[benzyl(methyl)amino]ethyl} 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride) shares a nitroaromatic moiety but differs in core structure (dihydropyridine vs. pyridine). Key distinctions:

- Reactivity : Dihydropyridines are redox-active, whereas pyridines like 2,5-dimethoxy-4-methyl-3-nitropyridine exhibit aromatic stability.

- Applications : Nicardipine derivatives are calcium channel blockers, while nitropyridines are intermediates in heterocyclic chemistry .

Research Findings and Implications

- Synthetic Trends : Nitro positioning at C3 in pyridines generally reduces yields compared to C5, as seen in 7c (95%) vs. 7d (80%) . The target compound’s dual methoxy groups likely exacerbate this trend.

- Spectroscopic Data: Methoxy and nitro groups in analogous compounds show distinct IR (ν~NO₂: 1520–1560 cm⁻¹) and NMR (δ~3.9–4.1 ppm for OCH₃) signatures, aiding structural confirmation .

- Regulatory Relevance : Compounds like Nicardipine Related Compound D are USP reference standards, underscoring the importance of nitroaromatics in drug quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。